molecular formula C19H47N7O4 B566384 N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid CAS No. 102561-59-1

N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid

Cat. No.: B566384
CAS No.: 102561-59-1
M. Wt: 437.63
InChI Key: DRCBKIKDFSVIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-aminoethyl)propane-1,3-diamine, N’-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine, and hexanedioic acid are organic compounds with significant applications in various fields. These compounds are known for their unique chemical properties and versatility in synthetic chemistry, making them valuable in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-aminoethyl)propane-1,3-diamine can be synthesized through the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the use of a catalyst such as Raney nickel under high pressure and temperature conditions . The process yields a high purity product with minimal by-products.

N’-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine is synthesized by reacting 1,3-diaminopropane with acrylonitrile, followed by hydrogenation. The reaction conditions are similar to those used for N’-(2-aminoethyl)propane-1,3-diamine, involving high pressure and temperature with a suitable catalyst .

This industrial process is well-established and yields high purity adipic acid .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Amides, imides.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

N’-(2-aminoethyl)propane-1,3-diamine acts as a high-affinity chelator for metal ions, particularly copper (II). It inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which can lead to increased oxidative stress and apoptosis in certain cell lines . This mechanism is particularly relevant in the study of cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-aminoethyl)propane-1,3-diamine is unique due to its balanced reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring precise control over metal ion concentrations and interactions.

Properties

CAS No.

102561-59-1

Molecular Formula

C19H47N7O4

Molecular Weight

437.63

IUPAC Name

N/'-(2-aminoethyl)propane-1,3-diamine;N/'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid

InChI

InChI=1S/C8H22N4.C6H10O4.C5H15N3/c9-3-1-5-11-7-8-12-6-2-4-10;7-5(8)3-1-2-4-6(9)10;6-2-1-4-8-5-3-7/h11-12H,1-10H2;1-4H2,(H,7,8)(H,9,10);8H,1-7H2

InChI Key

DRCBKIKDFSVIHV-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CC(=O)O.C(CN)CNCCN.C(CN)CNCCNCCCN

Synonyms

Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and N,N-1,2-ethanediylbis1,3-propanediamine

Origin of Product

United States

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